Cas no 1003048-68-7 (7-(trifluoromethyl)indan-1-one)

7-(Trifluoromethyl)indan-1-one is a fluorinated organic compound featuring an indanone core substituted with a trifluoromethyl group at the 7-position. This structure imparts unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The trifluoromethyl group enhances metabolic stability and lipophilicity, which can improve bioavailability in active compounds. Its rigid indanone scaffold also serves as a versatile building block for constructing complex heterocycles. The compound is typically used in research and development for applications requiring selective fluorination, such as drug discovery and material science. High purity grades are available to ensure reproducibility in synthetic workflows.
7-(trifluoromethyl)indan-1-one structure
1003048-68-7 structure
Product name:7-(trifluoromethyl)indan-1-one
CAS No:1003048-68-7
MF:C10H7OF3
MW:200.15718
MDL:MFCD11040251
CID:868860
PubChem ID:22754140

7-(trifluoromethyl)indan-1-one Chemical and Physical Properties

Names and Identifiers

    • 7-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-one
    • 7-(Trifluoromethyl)-1-indanone
    • 7-(trifluoromethyl)-2,3-dihydroinden-1-one
    • 7-trifluoromethyl-indan-1-one
    • AG-I-02993
    • AK134158
    • CTK3J8751
    • KB-45991
    • SBB068218
    • SureCN3827464
    • 7-(trifluoromethyl)indan-1-one
    • MFCD11040251
    • SCHEMBL3827464
    • 1003048-68-7
    • RHHGHWBHOQXKNZ-UHFFFAOYSA-N
    • AKOS015853089
    • DS-4751
    • CS-0101629
    • DTXSID90628095
    • 7-(trifluormethyl)-2,3-dihydro-1H-inden-1-one
    • Y10794
    • 1H-Inden-1-one, 2,3-dihydro-7-(trifluoromethyl)-
    • MDL: MFCD11040251
    • Inchi: InChI=1S/C10H7F3O/c11-10(12,13)7-3-1-2-6-4-5-8(14)9(6)7/h1-3H,4-5H2
    • InChI Key: RHHGHWBHOQXKNZ-UHFFFAOYSA-N
    • SMILES: C1=CC2=C(C(=C1)C(F)(F)F)C(=O)CC2

Computed Properties

  • Exact Mass: 200.04489933g/mol
  • Monoisotopic Mass: 200.04489933g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 1
  • Complexity: 246
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.5
  • Topological Polar Surface Area: 17.1Ų

7-(trifluoromethyl)indan-1-one Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
T81270-250mg
7-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-one
1003048-68-7 95%
250mg
¥587.0 2024-07-18
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
T81270-100mg
7-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-one
1003048-68-7 95%
100mg
¥313.0 2024-07-18
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-SL636-50mg
7-(trifluoromethyl)indan-1-one
1003048-68-7 95+%
50mg
622.0CNY 2021-07-10
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-SL636-250mg
7-(trifluoromethyl)indan-1-one
1003048-68-7 95+%
250mg
2440CNY 2021-05-08
abcr
AB489384-250mg
7-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-one; .
1003048-68-7
250mg
€187.70 2024-04-21
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBT4059-500mg
7-(trifluoromethyl)indan-1-one
1003048-68-7 95%
500mg
¥1286.0 2024-04-26
A2B Chem LLC
AA01822-250mg
7-(Trifluoromethyl)-2,3-dihydro-1h-inden-1-one
1003048-68-7 95%
250mg
$61.00 2024-04-20
A2B Chem LLC
AA01822-1g
7-(Trifluoromethyl)-2,3-dihydro-1h-inden-1-one
1003048-68-7 95%
1g
$171.00 2024-04-20
Aaron
AR000296-250mg
1H-Inden-1-one, 2,3-dihydro-7-(trifluoromethyl)-
1003048-68-7 98%
250mg
$81.00 2025-01-20
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBT4059-1g
7-(trifluoromethyl)indan-1-one
1003048-68-7 95%
1g
¥1932.0 2024-04-26

Additional information on 7-(trifluoromethyl)indan-1-one

7-(Trifluoromethyl)indan-1-one (CAS No. 1003048-68-7): Properties, Applications, and Market Insights

7-(Trifluoromethyl)indan-1-one (CAS No. 1003048-68-7) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research due to its unique structural features. This fluorinated indanone derivative is characterized by the presence of a trifluoromethyl group at the 7-position of the indanone scaffold, which imparts distinct physicochemical properties and enhances its potential for various applications.

The molecular structure of 7-(trifluoromethyl)indan-1-one combines the aromatic stability of the indanone core with the electron-withdrawing effects of the CF3 group, making it particularly valuable in medicinal chemistry. Researchers have explored this compound as a key intermediate in the synthesis of bioactive molecules, especially those targeting neurological disorders and metabolic diseases. The trifluoromethyl indanone moiety has shown promise in drug discovery programs due to its ability to improve metabolic stability and membrane permeability of potential drug candidates.

From a synthetic chemistry perspective, 7-(trifluoromethyl)indan-1-one serves as a versatile building block for various transformations. Its ketone functionality allows for diverse chemical modifications, while the aromatic trifluoromethyl group provides opportunities for further functionalization through electrophilic aromatic substitution or metal-catalyzed cross-coupling reactions. Recent publications have highlighted its use in constructing complex molecular architectures for material science applications.

The growing interest in fluorinated organic compounds has significantly increased the demand for 7-(trifluoromethyl)indan-1-one in recent years. Market analysis indicates steady growth in its applications, particularly in the development of novel pharmaceutical ingredients and specialty chemicals. Researchers frequently search for information about "synthesis of 7-(trifluoromethyl)indan-1-one" and "applications of trifluoromethyl indanone derivatives," reflecting the compound's importance in contemporary chemical research.

In pharmaceutical applications, the 7-(trifluoromethyl)indan-1-one scaffold has shown potential in the design of enzyme inhibitors and receptor modulators. Its structural features make it particularly interesting for developing compounds that interact with central nervous system targets. The presence of the trifluoromethyl group often enhances binding affinity and selectivity, addressing common challenges in drug development such as metabolic stability and bioavailability.

Material scientists have also explored 7-(trifluoromethyl)indan-1-one as a precursor for advanced functional materials. The electron-deficient nature of the trifluoromethylated aromatic system makes it suitable for creating novel organic semiconductors and liquid crystal materials. These applications benefit from the compound's ability to modify electronic properties and intermolecular interactions in material systems.

Analytical characterization of 7-(trifluoromethyl)indan-1-one typically involves techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography. The 19F NMR signal of the trifluoromethyl group serves as a distinctive marker for compound identification and purity assessment. Researchers often inquire about "spectroscopic data for 7-(trifluoromethyl)indan-1-one" and "crystallographic properties of fluorinated indanones," highlighting the need for comprehensive analytical data.

The safety profile and handling considerations for 7-(trifluoromethyl)indan-1-one follow standard laboratory practices for organic compounds. While not classified as hazardous under normal conditions, proper personal protective equipment is recommended when handling this material. Environmental scientists have shown interest in studying the "biodegradation of trifluoromethyl aromatic compounds" to assess their ecological impact.

Recent advances in synthetic methodology have improved access to 7-(trifluoromethyl)indan-1-one and its derivatives. Modern approaches often employ catalytic systems for introducing the trifluoromethyl group or constructing the indanone core. These developments have addressed previous challenges in "regioselective trifluoromethylation of indanones" and have expanded the compound's utility in diverse research applications.

Looking forward, 7-(trifluoromethyl)indan-1-one is expected to maintain its importance in chemical research and development. Emerging applications in areas such as fluorescent probes, photovoltaic materials, and bioactive compound libraries continue to drive interest in this versatile building block. The compound's unique combination of structural features ensures its ongoing relevance in addressing contemporary challenges in medicinal chemistry and materials science.

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